(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major products include the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding alcohol.
Scientific Research Applications
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine
- (2,5-Dichloro-benzyl)-pyrrolidin-2-yl-amine
- (2,5-Dichloro-benzyl)-pyrrolidin-4-yl-amine
Uniqueness
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 2,5-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCDQIPGWYBVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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